molecular formula C17H18N8O2S B2449904 N-(4-(5-(cyclopropylcarbamoyl)-2H-tetrazol-2-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1396849-45-8

N-(4-(5-(cyclopropylcarbamoyl)-2H-tetrazol-2-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2449904
M. Wt: 398.45
InChI Key: QPCVCBNNERXICJ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances and is based on their chemical composition and structure. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms in the molecule.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The analysis of the synthesis process includes studying the reaction conditions, the reagents and catalysts used, the yield of the product, and the purity of the product.



Molecular Structure Analysis

Molecular structure analysis involves determining the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used for this purpose.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and studying the products of these reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, stability under various conditions, and its reactivity with common chemical reagents.


Safety And Hazards

The safety and hazards associated with a compound are determined by studying its toxicity, flammability, and environmental impact. This information is important for handling and disposing of the compound safely.


Future Directions

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properties

IUPAC Name

N-[4-[5-(cyclopropylcarbamoyl)tetrazol-2-yl]phenyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N8O2S/c1-2-3-13-14(28-24-20-13)16(26)18-11-6-8-12(9-7-11)25-22-15(21-23-25)17(27)19-10-4-5-10/h6-10H,2-5H2,1H3,(H,18,26)(H,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCVCBNNERXICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-(cyclopropylcarbamoyl)-2H-tetrazol-2-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

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